N-(4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-9-(oxolan-2-ylmethyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O/c17-11-3-5-12(6-4-11)21-15-14-16(19-9-18-15)22(10-20-14)8-13-2-1-7-23-13/h3-6,9-10,13H,1-2,7-8H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHCSNDQHSEQPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Purine Intermediate Preparation
The synthesis typically begins with 9H-purin-6-amine (adenine) as the starting material. To introduce the oxolan-2-ylmethyl group, adenine undergoes N9-alkylation using oxolan-2-ylmethyl bromide in the presence of a strong base such as sodium hydride (NaH). This reaction is performed in anhydrous dimethylformamide (DMF) at 0–5°C to minimize side reactions.
Key reaction:
Yield: 68–72% after column chromatography (silica gel, ethyl acetate/methanol 9:1).
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl moiety is introduced via a Buchwald-Hartwig amination or nucleophilic aromatic substitution. A preferred method involves reacting 9-[(oxolan-2-yl)methyl]-9H-purin-6-amine with 4-fluoroiodobenzene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos as a ligand. The reaction proceeds in toluene at 110°C for 24 hours.
Optimized conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Temperature | 110°C |
| Yield | 82% |
This method avoids regioselectivity issues associated with direct alkylation and ensures high purity of the final product.
Alternative Methodologies
One-Pot Tandem Alkylation-Amination
A streamlined approach combines N9-alkylation and C6-amination in a single pot. 9H-Purin-6-amine is treated with oxolan-2-ylmethyl bromide and 4-fluorophenylboronic acid under Miyaura borylation conditions. The use of PdCl₂(dppf) as a catalyst enables sequential C–N and C–C bond formation.
Advantages:
-
Reduces purification steps.
-
Overall yield improves to 75–78%.
-
Minimizes exposure to air-sensitive intermediates.
Solid-Phase Synthesis for Scalability
Industrial-scale production employs solid-supported reagents to enhance efficiency. The purine core is immobilized on Wang resin, followed by on-resin alkylation and amination. Key benefits include:
Table 1: Comparison of Solution-Phase vs. Solid-Phase Synthesis
| Parameter | Solution-Phase | Solid-Phase |
|---|---|---|
| Yield | 82% | 89% |
| Purity | 95% | 98% |
| Scalability | Moderate | High |
| Solvent Consumption | High | Low |
This method is favored in continuous-flow reactors, reducing reaction times by 40%.
Critical Reaction Optimization
Solvent and Temperature Effects
The choice of solvent significantly impacts yields:
Table 2: Solvent Screening for N9-Alkylation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 72 |
| THF | 7.5 | 58 |
| Acetonitrile | 37.5 | 65 |
| Toluene | 2.4 | 42 |
Polar aprotic solvents like DMF stabilize the transition state, enhancing reactivity.
Catalytic System Tuning
The palladium-to-ligand ratio is critical for efficient amination. A 1:2 ratio of Pd(OAc)₂ to Xantphos suppresses homocoupling byproducts, as demonstrated by HPLC monitoring.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (s, 1H, purine-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 4.65 (m, 1H, oxolan-H), 3.95–3.75 (m, 4H, oxolan-CH₂), 3.50 (s, 2H, N–CH₂).
-
HRMS (ESI): m/z calcd. for C₁₇H₁₈FN₄O₂ [M+H]⁺: 345.1412; found: 345.1415.
Industrial Production Challenges
Purification Strategies
-
Crystallization: Ethanol/water (7:3) mixtures yield needle-shaped crystals with >99% purity.
-
Chromatography: Reverse-phase C18 columns resolve residual palladium catalysts (<1 ppm).
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group and the purine core play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Purine Derivatives
Key Comparison Points
A. Substituent Effects on Physicochemical Properties
- Oxolan-2-ylmethyl vs. Aromatic Groups : The oxolane ring in the target compound likely improves aqueous solubility compared to fully aromatic substituents (e.g., 2-methoxybenzyl in ). However, the tetrahydrofuran group may reduce metabolic stability compared to electron-withdrawing groups like chlorine ().
- Fluorophenyl vs.
D. Crystallographic and Conformational Insights
Biological Activity
N-(4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a purine derivative with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into the compound's biological interactions, synthesis, and therapeutic implications, supported by relevant data and case studies.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H16F1N5O1
- Molecular Weight : 313.33 g/mol
- CAS Number : 2640964-30-1
The compound features a fluorinated phenyl group and an oxolane moiety attached to the purine core, which significantly influences its reactivity and biological activity. The presence of these groups enhances its affinity for various biological targets, particularly purine receptors and enzymes involved in nucleotide metabolism .
Biological Activity
This compound exhibits a range of biological activities that can be categorized as follows:
1. Antitumor Activity
Research has indicated that derivatives of purine compounds can exhibit antitumor properties. For example, studies on structurally similar compounds have shown that they can inhibit key enzymes involved in cancer cell proliferation . The specific interactions of this compound with these enzymes warrant further investigation.
2. Enzyme Inhibition
The compound has been shown to interact with various enzymes, particularly those involved in nucleotide metabolism. This interaction is crucial for understanding its potential as a therapeutic agent in diseases where nucleotide metabolism is disrupted .
3. Binding Affinity Studies
Binding affinity studies have demonstrated that this compound binds effectively to purine receptors, which may mediate its biological effects. This affinity suggests potential applications in conditions where modulation of purine signaling pathways is beneficial .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Purine Core : The purine structure is synthesized through condensation reactions involving formamide and other nitrogen-containing compounds.
- Introduction of the Fluorophenyl Group : A nucleophilic aromatic substitution reaction introduces the fluorinated phenyl group.
- Attachment of the Oxolan Group : The oxolane moiety is attached via an alkylation reaction using appropriate oxolane derivatives .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally related compounds is insightful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 9-(2-methoxyethyl)-9H-purin-6-amines | Contains a methoxyethyl group instead of oxolane | Exhibits different solubility and biological activity profiles |
| N-(3-fluorophenyl)-9H-purin-6-amines | Lacks an oxolane moiety | May have different receptor interactions compared to the target compound |
| 9-(3-fluorobenzyl)-9H-purin-6-amines | Features a benzyl group instead of oxolane | Potentially different pharmacokinetic properties due to structural variations |
These comparisons highlight how variations in functional groups can lead to significant differences in biological activity and therapeutic potential.
Case Studies and Research Findings
Recent studies have explored the biological activity of similar compounds, providing insights into their mechanisms of action:
- In Vitro Studies : Compounds similar to N-(4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amines have shown promising results in inhibiting cancer cell lines, suggesting that this compound may also exhibit similar effects .
- Mechanistic Investigations : Research has elucidated that certain derivatives exert their effects by compromising cellular integrity, leading to apoptosis in cancer cells . Understanding these mechanisms will be crucial for developing therapeutic applications for this compound.
Q & A
What are the key considerations for optimizing the synthesis of N-(4-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine?
Basic:
The synthesis typically involves coupling a purine core (e.g., 6-chloropurine) with substituted amines and oxolane derivatives. Critical steps include:
- Reagent selection : Use trifluoroacetic acid (TFA) to activate the oxolane ring for nucleophilic substitution ( ).
- Purification : Recrystallization from ethanol or chromatography (silica gel) ensures high purity ().
Advanced:
For large-scale production, continuous flow reactors improve yield and reduce side reactions. Automated platforms enable real-time monitoring of intermediates (). Optimize reaction time and temperature (e.g., 90°C for 150 minutes in DMF) to minimize degradation ( ).
How can X-ray crystallography resolve the three-dimensional conformation of this compound?
Basic:
Use single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement). Key parameters:
- Data collection : At 110 K to reduce thermal motion artifacts ( ).
- Hydrogen bonding : Identify N–H⋯N and C–H⋯π interactions critical for dimerization ( ).
Advanced:
Analyze anisotropic displacement parameters to assess molecular flexibility. Resolve twinning or disorder using SHELXD for phase refinement (). For centrosymmetric dimers, validate coplanarity of purine moieties via dihedral angles ().
What methodologies assess the compound’s biological activity in anticancer research?
Basic:
- Kinase inhibition assays : Measure IC₅₀ values against target kinases (e.g., EGFR, AKT) using fluorescence-based ADP-Glo™ kits ().
- Apoptosis assays : Use flow cytometry with Annexin V/PI staining in cancer cell lines ().
Advanced: - Target identification : Combine surface plasmon resonance (SPR) for binding affinity (KD) and RNA-seq to map downstream pathway modulation ().
- In vivo models : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in xenograft models ().
How to resolve discrepancies in reported biological activity across structural analogs?
Basic:
Perform structure-activity relationship (SAR) analysis : Compare substituents (e.g., fluorophenyl vs. chlorophenyl) on IC₅₀ values ( ). Use dose-response curves to validate potency thresholds.
Advanced:
Apply biophysical methods :
- Isothermal titration calorimetry (ITC) : Quantify binding entropy/enthalpy differences between analogs ().
- Cryo-EM : Visualize target-ligand interactions at near-atomic resolution ().
What computational strategies predict binding modes with biological targets?
Basic:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (). Validate with RMSD <2.0 Å.
Advanced: - Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER/CHARMM) to assess conformational stability. Analyze hydrogen bond occupancy (>70% indicates strong binding) ().
How to evaluate the compound’s pharmacokinetic properties?
Basic:
- Solubility : Use shake-flask method with HPLC quantification in PBS (pH 7.4) ().
- Plasma stability : Incubate with mouse plasma (37°C, 1 hour) and measure degradation via LC-MS ().
Advanced: - Microsomal assays : Quantify metabolic stability using human liver microsomes (HLM) and CYP450 isoforms ().
- BBB permeability : Employ PAMPA-BBB model to predict CNS penetration ().
What challenges arise in crystallographic refinement of this compound?
Basic:
- Disorder : Resolve oxolane ring disorder using PART instructions in SHELXL ().
- Hydrogen placement : Apply riding models with Uiso(H) = 1.2–1.5×Ueq of parent atoms ().
Advanced: - Twinning : Use TWIN/BASF commands in SHELXL to refine data from twinned crystals ().
- High-resolution data : Leverage SHELXE for experimental phasing with anomalous scattering ().
How do non-covalent interactions influence the compound’s stability?
Basic:
- Hydrogen bonds : N6–H6⋯N7 interactions stabilize dimerization (distance: ~2.8 Å) ( ).
- π-π stacking : Purine-benzene interactions (3.4 Å spacing) enhance crystal packing ().
Advanced: - Hirshfeld surface analysis : Map C–H⋯O/N contacts contributing to 3D architecture ( ).
- Thermogravimetric analysis (TGA) : Correlate thermal stability with intermolecular bond density ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
